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Compound of Interest

Compound Name: Bis(trimethylsilyl) adipate

Cat. No.: B096323

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for
Bis(trimethylsilyl) adipate, a silylated derivative of adipic acid. Due to its increased volatility
and thermal stability compared to the parent dicarboxylic acid, this derivative is particularly
amenable to analysis by gas chromatography-mass spectrometry (GC-MS). This document
presents a summary of its mass spectrometry (MS) data, along with predicted Nuclear
Magnetic Resonance (NMR) and Infrared (IR) spectral data based on its chemical structure.
Detailed, generalized experimental protocols for obtaining such spectra are also provided.

Chemical Structure and Properties

Bis(trimethylsilyl) adipate is the product of the silylation of adipic acid, where the acidic
protons of the carboxylic acid groups are replaced by trimethylsilyl (TMS) groups.

IUPAC Name: bis(trimethylsilyl) hexanedioate[1]

CAS Number: 18105-31-2[1]

Molecular Formula: C12H2604Si2[1]

Molecular Weight: 290.50 g/mol [1]

Appearance: Colorless or light yellow liquid[2]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b096323?utm_src=pdf-interest
https://www.benchchem.com/product/b096323?utm_src=pdf-body
https://www.benchchem.com/product/b096323?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Bis_trimethylsilyl_-adipate
https://pubchem.ncbi.nlm.nih.gov/compound/Bis_trimethylsilyl_-adipate
https://pubchem.ncbi.nlm.nih.gov/compound/Bis_trimethylsilyl_-adipate
https://pubchem.ncbi.nlm.nih.gov/compound/Bis_trimethylsilyl_-adipate
https://chembk.com/en/chem/Adipic%20acid,%20bis(trimethylsilyl)%20ester
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Spectral Data

While experimental NMR and IR spectra for Bis(trimethylsilyl) adipate are not readily
available in public databases, its spectral characteristics can be reliably predicted based on its
structure and data from analogous compounds. Mass spectrometry data, however, is available
and provides key structural information.

Mass Spectrometry (MS)

The electron ionization (El) mass spectrum of Bis(trimethylsilyl) adipate is characterized by
fragmentation patterns typical of TMS esters. The molecular ion peak (M+) may be weak or
absent, but several characteristic fragment ions are observed.

Table 1: Mass Spectrometry Data for Bis(trimethylsilyl) adipate[1]

m/z Proposed Fragment lon Identity
275 [M - CHs]* Loss of a methyl group
] Cleavage of one TMS ester
141 [O=C(CH2)sCOOSi(CHs)3]*
group
75 [Si(CH3)20H]* Rearrangement ion
73 [Si(CH3)s3]* Trimethylsilyl cation

Predicted *H NMR Spectroscopy

The proton NMR spectrum of Bis(trimethylsilyl) adipate is expected to be relatively simple,
reflecting the symmetry of the molecule.

Table 2: Predicted 'H NMR Spectral Data for Bis(trimethylsilyl) adipate
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~22-24 Triplet 4H -O0C-CH2-
~15-1.7 Multiplet 4H -OOC-CH2-CHz2-
~0.2-03 Singlet 18H -Si(CH3)s

Predicted **C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbonyl, methylene, and

trimethylsilyl carbons.

Table 3: Predicted 3C NMR Spectral Data for Bis(trimethylsilyl) adipate

Chemical Shift (6, ppm) Assignment
~173-175 C=0

~34-36 -OOC-CHz2-
~24-26 -OOC-CH2-CHz-
~0-1 -Si(CHs)3

Predicted Infrared (IR) Spectroscopy

The IR spectrum of Bis(trimethylsilyl) adipate will be characterized by the strong absorption
of the carbonyl group and vibrations associated with the Si-C and Si-O bonds.

Table 4: Predicted IR Absorption Bands for Bis(trimethylsilyl) adipate
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Wavenumber (cm~?) Intensity Assignment

~ 2950 - 2850 Medium-Strong C-H stretching (alkyl)

~ 1740 Strong C=0 stretching (ester)

~ 1250 Strong Si-CHs symmetric bending
~ 1100 - 1000 Strong Si-O-C stretching

Si-C stretching and CHs
~ 840, 750 Strong )
rocking

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectral data of
Bis(trimethylsilyl) adipate.

Sample Preparation (Silylation of Adipic Acid)

» Dissolution: Dissolve a known amount of adipic acid in a suitable aprotic solvent (e.g.,
pyridine, acetonitrile, or dichloromethane).

o Silylating Agent Addition: Add an excess of a silylating agent, such as N,O-
bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a
catalyst.

» Reaction: Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.

o Analysis: The resulting solution containing Bis(trimethylsilyl) adipate can be directly
analyzed by GC-MS or, after solvent evaporation and redissolution in a suitable deuterated
solvent, by NMR.

NMR Spectroscopy

o Sample Preparation: Evaporate the solvent from the silylation reaction mixture under a
stream of dry nitrogen. Dissolve the residue in an appropriate deuterated solvent (e.qg.,
CDCIs). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation
delay of 1-5 seconds.

o Process the data with appropriate window functions (e.g., exponential multiplication) and
Fourier transformation.

e 13C NMR Acquisition:
o Acquire a one-dimensional proton-decoupled carbon spectrum.

o Typical parameters: pulse angle of 45-90°, longer acquisition time and relaxation delay
compared to *H NMR to ensure full relaxation of quaternary carbons.

Infrared (IR) Spectroscopy

o Sample Preparation: As Bis(trimethylsilyl) adipate is a liquid, the spectrum can be
obtained directly as a thin film. Place a drop of the neat liquid between two salt plates (e.qg.,
NaCl or KBr).

 Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

o

Record a background spectrum of the clean salt plates.

[¢]

Record the sample spectrum.

o

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

[e]

The spectrum is usually recorded in the mid-IR range (4000-400 cm™1).

Mass Spectrometry (MS)
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e Instrumentation: Employ a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
with an electron ionization (EI) source.

o Chromatographic Separation:
o Column: Use a non-polar capillary column (e.g., DB-5ms, HP-5ms).
o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

o Injection: Inject a small volume (e.g., 1 uL) of the silylated sample solution in split or
splitless mode.

o Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few
minutes, then ramp the temperature up to a final temperature (e.g., 280°C) to ensure
elution of the compound.

e Mass Spectrometric Detection:
o lonization: Use standard electron ionization at 70 eV.

o Mass Analyzer: Scan a mass range appropriate for the expected fragments (e.g., m/z 40-
500).

o Data Analysis: Identify the peak corresponding to Bis(trimethylsilyl) adipate based on its
retention time and analyze the corresponding mass spectrum for the molecular ion and
characteristic fragment ions.

Workflow for Spectral Data Acquisition

The following diagram illustrates the general workflow for obtaining and analyzing the spectral
data of a chemical compound like Bis(trimethylsilyl) adipate.
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Workflow for Spectral Analysis
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Caption: A flowchart illustrating the key stages in the spectral analysis of Bis(trimethylsilyl)
adipate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[pubchem.ncbi.nlm.nih.gov]

e 2. chembk.com [chembk.com]

» To cite this document: BenchChem. [Spectral Analysis of Bis(trimethylsilyl) adipate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b096323#spectral-data-of-bis-trimethylsilyl-adipate-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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